molecular formula C5H5ClO3 B1315239 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride CAS No. 61564-99-6

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride

Cat. No. B1315239
CAS RN: 61564-99-6
M. Wt: 148.54 g/mol
InChI Key: UORKABFBRTYEIT-UHFFFAOYSA-N
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Description

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is a chemical compound with the molecular formula C5H5ClO3 . Its molecular weight is 148.54 g/mol .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact mass of the molecule is 147.992722 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride are not fully documented in the available resources. It’s known that its molecular weight is 148.54 g/mol .

Scientific Research Applications

Synthesis of Carboxanilides and Dioxins

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is utilized in the synthesis of carboxanilides through a process involving polymer-bound activated esters. This synthesis pathway leverages an intermediate β-hydroxy ether prepared through a substitution reaction, followed by treatment with Raney Ni. The process involves replacing hydroxy with chlorine and then dehydrochlorination to obtain trifluoromethyl dihydro-1,4-dioxin ester. The synthesis provides a method for constructing dihydro-1,4-dioxin and synthesizing 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides (Mah et al., 2000).

Reactivity with Carbonyl Compounds

The compound shows reactivity with carbonyl compounds activated by electron-withdrawing groups, resulting in the formation of dihydropyrans. The reaction rate and product formation, such as α,β-unsaturated esters, dienyl esters, or dihydro-γ-pyrones, are influenced by the reaction conditions and the type of carbonyl compound involved (Balen et al., 2010).

Catalysis in Organic Synthesis

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride participates in palladium-catalyzed coupling reactions with acid chlorides, facilitating the synthesis of acyl-2,3-dihydro-1,4-dioxins. This process is valuable in organic synthesis, offering a method for acylation reactions with high yield (Blanchot et al., 1990).

Environmental Chemistry and Chlorination Mechanisms

In environmental chemistry, the chlorination mechanism of carbon is a critical area of study due to the presence of chloride in many organic chemicals. 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride has been used in research to understand the chlorination mechanism, particularly in the context of dioxin formation and the behavior of chloride-carbon bonds (Fujimori et al., 2010).

properties

IUPAC Name

2,3-dihydro-1,4-dioxine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c6-5(7)4-3-8-1-2-9-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORKABFBRTYEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40487194
Record name 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride

CAS RN

61564-99-6
Record name 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40487194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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